

Application Notes and Protocols: JNJ-54175446

Dexamphetamine Challenge

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental design for a dexamphetamine challenge study involving the P2X7 receptor antagonist, **JNJ-54175446**. The protocols outlined below are based on published clinical trial methodologies and are intended to serve as a comprehensive guide for similar research endeavors.

Introduction

JNJ-54175446 is a selective and potent antagonist of the P2X7 receptor, which is an ATP-gated ion channel implicated in neuroinflammation and mood disorders.[1][2] Activation of the P2X7 receptor, particularly on microglia, leads to the release of pro-inflammatory cytokines such as IL-1 β . [1] The dexamphetamine challenge model is a translational tool used to investigate the central nervous system (CNS) effects of novel compounds by inducing a transient hyperdopaminergic and pro-inflammatory state. This document details the experimental design, protocols, and expected outcomes of a study evaluating the effects of **JNJ-54175446** in a dexamphetamine challenge.

Data Presentation

The following tables summarize the key quantitative data from a representative **JNJ-54175446** dexamphetamine challenge study.

Table 1: Study Design and Dosing

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, multiple ascending dose, crossover
Participants	Healthy male volunteers
JNJ-54175446 Doses	50 mg, 100 mg, 150 mg, 300 mg, 450 mg (oral, daily)
Dexamphetamine Dose	20 mg (oral, single dose)
Treatment Duration	11 consecutive days of JNJ-54175446 or placebo
Challenge Days	Baseline (Day -5) and post-treatment (Day 7 or 10)

Table 2: Pharmacodynamic Endpoints

Endpoint	Method	Key Findings
Peripheral Target Engagement	Ex vivo LPS-stimulated IL-1 β release	JNJ-54175446 demonstrated dose-dependent suppression of IL-1 β release at all tested doses.
Central Nervous System Effects	Dexamphetamine-induced changes in locomotion	JNJ-54175446 at doses ≥ 100 mg attenuated dexamphetamine-induced increases in locomotion. ^{[1][2]}
Mood Effects	Visual Analogue Scales (VAS) for mood and "feeling high"	JNJ-54175446 enhanced the mood-elevating effects of dexamphetamine at 100 mg and 150 mg, and the "feeling high" effect at ≥ 300 mg.
Visuomotor Performance	NeuroCart® test battery (e.g., finger tapping, adaptive tracking)	JNJ-54175446 attenuated dexamphetamine-induced improvements in motor performance.
Safety and Tolerability	Adverse event monitoring	JNJ-54175446 was generally well-tolerated at all tested doses. ^{[1][2]}

Experimental Protocols

Ex Vivo Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay

Objective: To assess the peripheral target engagement of **JNJ-54175446** by measuring its effect on cytokine release from whole blood.

Materials:

- Whole blood collected in sodium heparin tubes

- Roswell Park Memorial Institute (RPMI) 1640 medium
- Lipopolysaccharide (LPS) from E. coli
- Phosphate Buffered Saline (PBS)
- Enzyme-linked immunosorbent assay (ELISA) kit for IL-1 β
- Incubator (37°C, 5% CO₂)
- Centrifuge

Procedure:

- Within 2 hours of collection, dilute whole blood 1:1 with RPMI 1640 medium.
- Add LPS to a final concentration of 100 ng/mL to stimulate cytokine production. Include a non-stimulated control (vehicle only).
- Incubate the samples for 24 hours at 37°C in a 5% CO₂ incubator.
- Following incubation, centrifuge the samples at 1500 x g for 10 minutes to pellet the blood cells.
- Collect the supernatant (plasma) and store at -80°C until analysis.
- Quantify the concentration of IL-1 β in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.
- Data are typically expressed as pg/mL of IL-1 β .

NeuroCart® Pharmacodynamic Test Battery

Objective: To evaluate the CNS effects of **JNJ-54175446** and dexamphetamine on visuomotor performance, attention, and subjective mood.

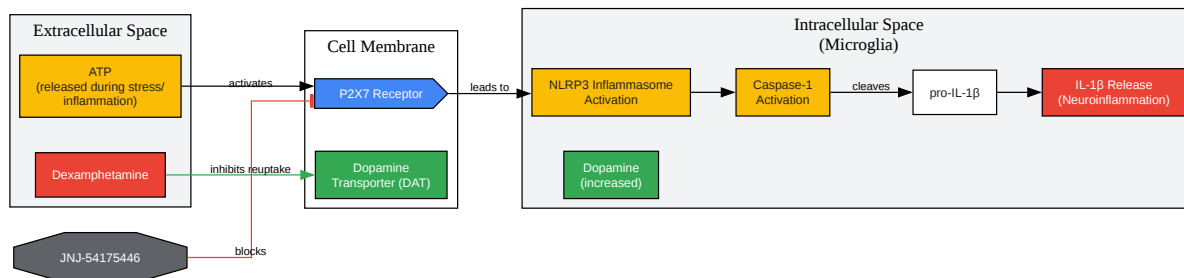
Description: The NeuroCart® is a computerized battery of tests designed to assess a range of CNS functions. The specific tests used in the **JNJ-54175446** dexamphetamine challenge study likely included:

- Adaptive Tracking: A pursuit tracking task to measure hand-eye coordination and visuomotor control.
- Saccadic and Smooth Pursuit Eye Movements: To assess oculomotor control and attention.
- Body Sway: A measure of postural stability.
- Finger Tapping: To evaluate fine motor speed and coordination.
- Visual Analogue Scales (VAS): Self-reported scales to assess subjective feelings such as mood, alertness, and "feeling high." The Bond and Lader VAS is a commonly used instrument for this purpose.

Procedure:

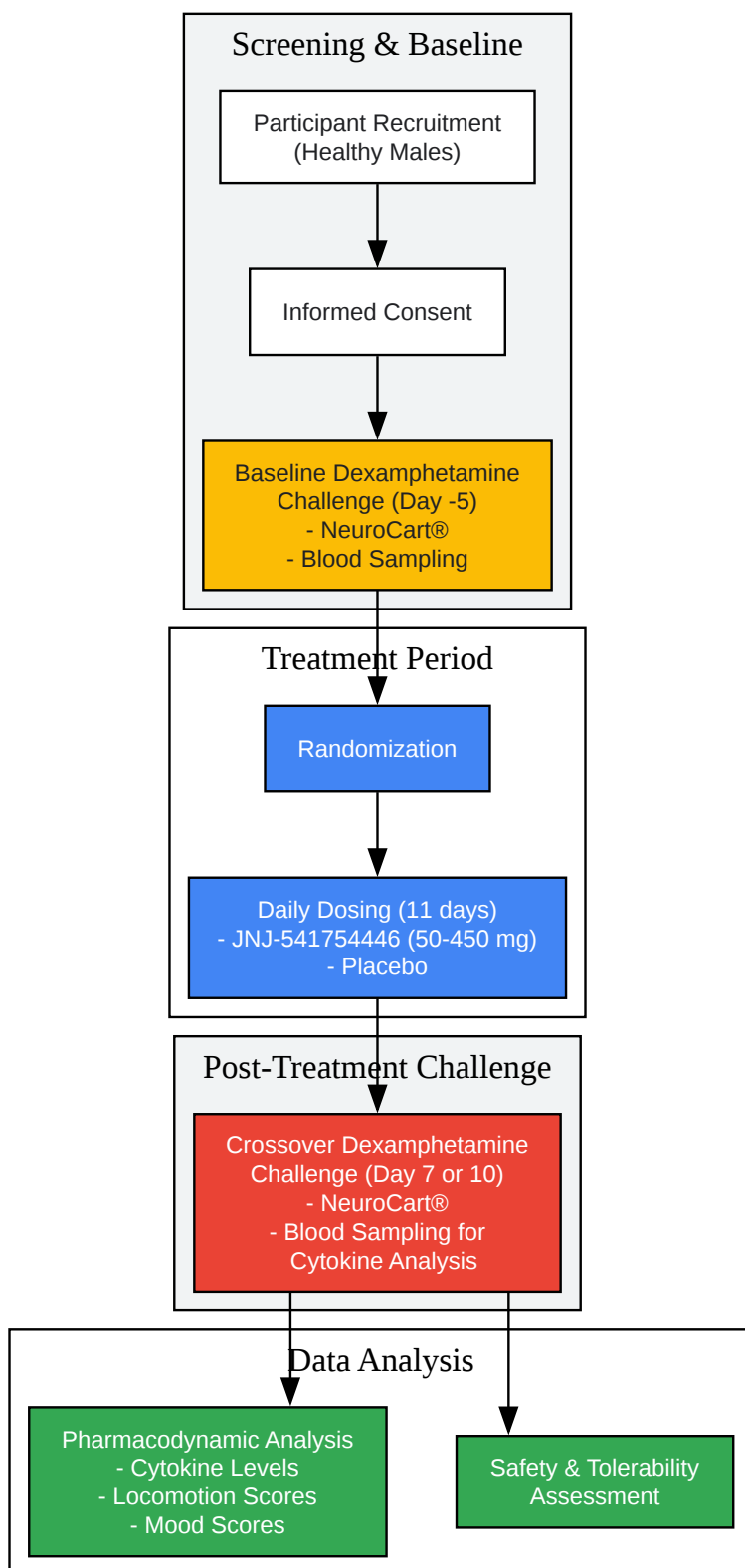
- Familiarize participants with the test battery during a training session before the baseline assessment.
- On challenge days, perform a baseline set of NeuroCart® tests before the administration of dexamphetamine.
- Administer the 20 mg oral dose of dexamphetamine.
- Repeat the NeuroCart® test battery at regular intervals post-dose (e.g., 1, 2, 4, and 6 hours) to capture the time course of the drug effects.
- Data from each test are recorded electronically and analyzed to assess changes from baseline and differences between treatment groups.

Visualizations



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Caption: P2X7 Receptor Signaling Pathway in Neuroinflammation.



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Caption: **JNJ-54175446** Dexamphetamine Challenge Experimental Workflow.

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References

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